4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220017-37-7
VCID: VC0088244
InChI: InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
SMILES: C1CNCCC1COCC2=CC=CC=C2Cl.Cl
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.201

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride

CAS No.: 1220017-37-7

Cat. No.: VC0088244

Molecular Formula: C13H19Cl2NO

Molecular Weight: 276.201

* For research use only. Not for human or veterinary use.

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride - 1220017-37-7

Specification

CAS No. 1220017-37-7
Molecular Formula C13H19Cl2NO
Molecular Weight 276.201
IUPAC Name 4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
Standard InChI Key PIRCTCHVVFRTHV-UHFFFAOYSA-N
SMILES C1CNCCC1COCC2=CC=CC=C2Cl.Cl

Introduction

Chemical Properties and Structure

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride belongs to the broader family of benzyloxy-substituted piperidines. The molecular structure consists of a piperidine ring with a 4-position substituent containing a methyl ether linkage to a 2-chlorobenzyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.

Physical and Chemical Characteristics

The compound presents as a crystalline solid with a molecular formula of C13H18ClNO·HCl. Based on similar compounds in this class, it likely demonstrates good solubility in polar solvents including water, methanol, and dimethyl sulfoxide (DMSO) . The presence of the chlorine atom at the ortho position of the benzyl group significantly influences its chemical reactivity and binding properties.

Structural Comparison with Related Compounds

The following table presents a comparison between 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride and structurally related compounds:

CompoundCAS NumberMolecular FormulaStructural Features
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride1220017-37-7C13H18ClNO·HCl2-Chlorobenzyl group, 4-position methoxymethyl on piperidine
4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride1220033-09-9C12H17Cl2NODirect 4-position benzyloxy on piperidine ring
4-(((3-Chlorobenzyl)oxy)methyl)piperidine hydrochloride1261230-76-5C13H18ClNO·HCl3-Chlorobenzyl group, 4-position methoxymethyl on piperidine

These structural variations, though subtle, can lead to significant differences in pharmacological activity and physicochemical properties .

Potential ApplicationMechanistic BasisSupporting Evidence from Related Compounds
Neuropsychiatric disordersModulation of neurotransmitter pathwaysBenzyloxy-piperidines have shown interaction with dopamine receptors
Antioxidant activityFree radical scavengingRelated compounds have demonstrated DPPH scavenging activity between 71-82%
Antimicrobial applicationsCell membrane disruptionPiperidine derivatives have shown activity against various bacterial strains

These potential applications require further investigation specific to 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride to establish efficacy and safety profiles.

Structure-Activity Relationships

The structural features of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride contribute significantly to its chemical behavior and potential biological activity.

Influence of the Chloro Substituent Position

Analytical Characterization

Standard analytical techniques would be employed to characterize 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride, ensuring purity and structural confirmation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structural elucidation. The expected 1H NMR spectrum would show characteristic signals for the piperidine ring protons, the methylene bridge, and the aromatic protons of the 2-chlorobenzyl group. Similarly, 13C NMR would confirm the carbon framework, with distinctive signals for the aromatic carbons, the carbons adjacent to heteroatoms, and the piperidine ring carbons.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would provide purity assessments and mass spectral data. For compounds of this class, typical HPLC purity standards exceed 95%, as seen with analogous compounds described in the literature .

Research Applications and Future Directions

The unique structural features of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride position it as a compound of interest in several research domains.

Future Research Directions

Further investigation into this compound could productively focus on:

  • Comprehensive pharmacological profiling to establish receptor binding affinities

  • Evaluation of antioxidant and antimicrobial properties, as seen in related compounds

  • Exploration of structure-activity relationships through systematic modification of the core structure

  • Assessment of potential applications in catalysis or as a synthetic intermediate

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